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molecular formula C14H19NO2 B1308503 Methyl 2-(1-benzylpyrrolidin-3-yl)acetate CAS No. 95274-12-7

Methyl 2-(1-benzylpyrrolidin-3-yl)acetate

Cat. No. B1308503
M. Wt: 233.31 g/mol
InChI Key: YYQIUMJBKYPSLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04514414

Procedure details

The above prepared methyl 1-benzyl-3-pyrrolidineacetate hexamate was reduced in three portions, using 3.9 g. of 10% palladium on carbon in 200 ml. of absolute ethanol, for one hour at 50° C. The reaction mixture was filtered and concentrated to give methyl 3-pyrrolidineacetate hexamate, m.p. 68.5°-69.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH2:11][CH:10]([CH2:13][C:14]([O:16][CH3:17])=[O:15])[CH2:9]1)C1C=CC=CC=1>[Pd].C(O)C>[NH:8]1[CH2:12][CH2:11][CH:10]([CH2:13][C:14]([O:16][CH3:17])=[O:15])[CH2:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)CC(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1CC(CC1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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